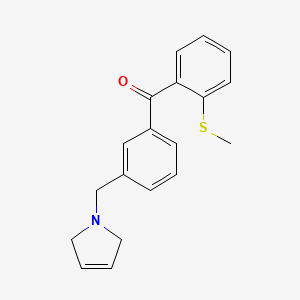

2-Pyrrolidinomethyl-2'-thiomethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-Pyrrolidinomethyl-2'-thiomethylbenzophenone" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that could be relevant to the synthesis and properties of similar molecules. For instance, the synthesis of polyfunctionalized pyrroles and thiophenes is described, which are heterocyclic compounds that share some structural features with the target compound . Additionally, the synthesis of various polyimides containing pyridine units and their properties are discussed, which could provide insights into the behavior of nitrogen-containing heterocycles in polymeric systems .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the use of ambident nucleophilic zwitterions derived from imidazo[1,5-a]pyridine carbenes, which act as nitrogen nucleophiles to produce polyfunctionalized pyrroles . Similarly, the synthesis of aromatic diamine monomers containing pyridine units, such as 2,6-bis(4-aminophenoxy-4'-benzoyl)pyridine (BABP), involves multiple steps including Friedel–Crafts acylation and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "2-Pyrrolidinomethyl-2'-thiomethylbenzophenone" by incorporating the appropriate functional groups and reaction conditions.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions described in the papers include acid-catalyzed ring opening in pyrrolidine derivatives, leading to the formation of various products such as dibenzoxanthenes and diarylmethanes . Additionally, the synthesis of 2-aminothiazolo[5,4-b]-pyridines and 2-aminobenzoxazoles through cyclization of thioureas is reported, which involves acid catalysis . These reactions highlight the reactivity of heterocyclic compounds and the potential transformations that could be applied to "2-Pyrrolidinomethyl-2'-thiomethylbenzophenone".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as novel polyimides derived from pyridine-containing monomers, are discussed in terms of solubility, thermal stability, and dielectric constants . These properties are crucial for the application of such materials in various industries. The synthesis and characterization of these polyimides involve the formation of poly(amic acid)s followed by thermal or chemical imidization. The resulting polyimides exhibit exceptional thermal stability and good mechanical properties, which could be relevant when considering the properties of "2-Pyrrolidinomethyl-2'-thiomethylbenzophenone" in a polymeric context.

Aplicaciones Científicas De Investigación

Acid-Catalyzed Ring Opening in Pyrrolidine Derivatives

Research by Gazizov et al. (2015) explored the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. This study highlights the potential of pyrrolidine derivatives in synthesizing diverse organic compounds (Gazizov et al., 2015).

Enantioselective Electrodes with Pyrrole Monomers

Schwientek et al. (1999) reported the use of poly(pyrroles) synthesized from chiral pyrrole monomers as asymmetric inductors for the electrochemical reduction of prochiral organic molecules. This indicates the applicability of pyrrole-based compounds in enantioselective processes (Schwientek et al., 1999).

Functionalization of Polymers through Thiol-Ene Coupling

David and Kornfield (2008) demonstrated the functionalization of polymers using thiol-ene addition, which involved grafting various side groups onto polybutadiene. This research signifies the role of thiol-based reactions in polymer chemistry, relevant to 2-Pyrrolidinomethyl-2'-thiomethylbenzophenone (David & Kornfield, 2008).

Fluorescent Probes for Thiophenols Detection

Wang et al. (2012) developed a fluorescent probe for selective discrimination of thiophenols, demonstrating the potential of pyrrolidine derivatives in creating sensitive detection tools for environmental and biological sciences (Wang et al., 2012).

Synthesis of Novel Polyimides

Wang et al. (2006) synthesized novel polyimides derived from pyridine-containing aromatic dianhydride monomers. This showcases the use of pyrrolidine-based compounds in developing advanced polymeric materials (Wang et al., 2006).

Diverse Functionalized Pyrroles and Thiophenes

Cheng et al. (2010) achieved orthogonal synthesis of polyfunctionalized pyrroles and thiophenes, emphasizing the versatility of pyrrolidine derivatives in organic synthesis (Cheng et al., 2010).

Optical Resolution of Pyrrolidine Derivatives

Saigo et al. (1982) explored the optical resolution of 2-(anilinomethyl)pyrrolidine, indicating the relevance of pyrrolidine derivatives in chirality studies (Saigo et al., 1982).

Safety And Hazards

The safety data sheet (SDS) for 2-Pyrrolidinomethyl-2’-thiomethylbenzophenone includes sections on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Propiedades

IUPAC Name |

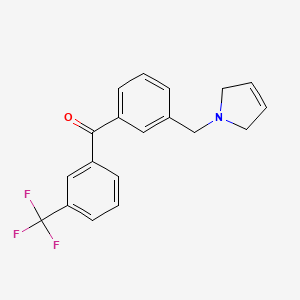

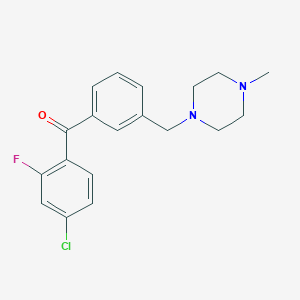

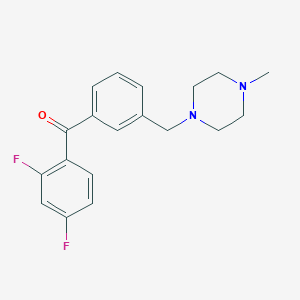

(2-methylsulfanylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-22-18-11-5-4-10-17(18)19(21)16-9-3-2-8-15(16)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIPVQNENYEEKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643642 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidinomethyl-2'-thiomethylbenzophenone | |

CAS RN |

898774-38-4 |

Source

|

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)

![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)